N,1-dimethylpyrrolidin-3-amine dihydrochloride
Description
Contextualization within Pyrrolidine (B122466) Chemistry Research
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net This scaffold is prevalent in numerous alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. wikipedia.orgmdpi.com Consequently, the field of pyrrolidine chemistry is extensive, with ongoing research into the synthesis and application of novel derivatives. nih.govnih.gov
The significance of the pyrrolidine nucleus in medicinal chemistry is particularly noteworthy, as it is a component of many FDA-approved drugs. nih.gov Its non-planar, sp³-hybridized structure allows for three-dimensional diversity in molecular design, which is a valuable attribute in the development of new therapeutic agents. nih.gov Research in this area focuses on developing stereoselective synthesis methods to control the spatial arrangement of substituents on the pyrrolidine ring, which is often crucial for biological activity. nih.gov The study of compounds like N,1-dimethylpyrrolidin-3-amine dihydrochloride (B599025) is situated within this broader effort to expand the chemical space and utility of pyrrolidine-based molecules.
Significance as a Chiral Amine Synthon in Organic Synthesis
Chiral amines are indispensable building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure molecules. The pyrrolidine scaffold, in particular, is widely used as a chiral controller and ligand in asymmetric catalysis. nih.govresearchgate.net N,1-dimethylpyrrolidin-3-amine dihydrochloride, being a chiral amine, serves as a valuable synthon, which is a molecular fragment used in the synthesis of more complex molecules.
The utility of chiral pyrrolidine derivatives is demonstrated in their application as precursors for a variety of biologically active compounds. nih.gov For instance, chiral pyrrolidines are key intermediates in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and CXCR4 chemokine receptor antagonists. nih.govnih.gov The stereochemistry of the pyrrolidine unit is often critical for the efficacy of the final product. The presence of the amine and methyl groups on the pyrrolidine ring of N,1-dimethylpyrrolidin-3-amine offers specific points for further chemical modification.
| Scaffold Type | Application | Key Synthetic Transformation | Reference |
|---|---|---|---|
| (S)-Prolinol | Synthesis of Avanafil | Condensation with a carboxylic acid | nih.gov |
| Chiral Pyrrolidine Intermediate | Synthesis of Eletriptan | Reaction with 5-bromo-1H-indole | nih.gov |
| (S)-pyrrolidines | CXCR4 chemokine receptor antagonists | Reaction of pyridin-2-yl-4-oxobutanal derivatives with a chiral amine | nih.gov |
| Chiral cis-alcohol pyrrolidine | Synthesis of nNOS inhibitors | Reductive amination | nih.gov |
Historical Development of Synthetic Methodologies for Related Pyrrolidine Scaffolds
The synthesis of the pyrrolidine ring has been a subject of extensive research for many decades, leading to a diverse array of synthetic methodologies. Historically, many syntheses of pyrrolidine-containing drugs have utilized naturally occurring chiral precursors, such as proline and 4-hydroxyproline. nih.gov These readily available starting materials provide a straightforward entry into enantiomerically pure pyrrolidine derivatives.
Over time, numerous other strategies have been developed to construct the pyrrolidine ring. These can be broadly categorized into two groups: methods that start with a pre-existing pyrrolidine ring and modify it, and methods that form the ring through cyclization of acyclic precursors. nih.gov Some notable historical and modern developments in pyrrolidine synthesis include:
1,3-Dipolar Cycloaddition: This powerful reaction, often involving azomethine ylides, has been widely used to construct substituted pyrrolidines. nih.govresearchgate.net
Intramolecular Cyclization: A variety of intramolecular reactions have been employed, including the amination of organoboronates and the aza-Michael cyclization. researchgate.netorganic-chemistry.org
Metal-Catalyzed Reactions: The development of transition metal catalysis has provided new and efficient routes to pyrrolidines. For example, iridium-catalyzed N-heterocyclization of primary amines with diols and rhodium-catalyzed intramolecular nitrene insertion have emerged as effective methods. organic-chemistry.org
Reductive Amination: The reductive condensation of dicarbonyl compounds, such as 2,5-dimethoxytetrahydrofuran, with amines is another established route to N-substituted pyrrolidines. organic-chemistry.org
Properties
CAS No. |
892495-04-4 |
|---|---|
Molecular Formula |
C6H16Cl2N2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of N,1-Dimethylpyrrolidin-3-amine Dihydrochloride (B599025)
Stereoselective synthesis is paramount for producing specific stereoisomers of N,1-dimethylpyrrolidin-3-amine, as the spatial arrangement of the amine group at the C3 position can significantly influence its chemical and biological properties. The approaches to achieve this control are diverse, encompassing enantioselective and diastereoselective methods.
Enantioselective strategies aim to produce one enantiomer of a chiral compound in excess over the other. For the synthesis of N,1-dimethylpyrrolidin-3-amine, this involves establishing the stereocenter at the C3 position. Several modern synthetic methods are applicable to the formation of chiral pyrrolidines.
One powerful strategy is the asymmetric lithiation of an N-Boc-pyrrolidine, followed by reaction with an electrophile. nih.gov This method, pioneered by Beak, uses a complex of s-BuLi and the chiral ligand (-)-sparteine (B7772259) to achieve enantioselective deprotonation at the C2 position. nih.gov While this traditionally functionalizes the C2 position, modifications of substrates and reaction pathways can be envisioned to introduce functionality at C3.
Another approach involves the direct catalytic asymmetric C–H functionalization. Rhodium(II)-catalyzed C–H insertion reactions, for example, can create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org Adapting such a strategy to a suitable precursor could enable the stereoselective introduction of a nitrogen-based functional group at the C3 position. Furthermore, dual catalytic systems, such as a Cu(I)/chiral phosphoric acid combination, have been successfully used for the asymmetric radical aminotrifluoromethylation of alkenes to yield chiral pyrrolidines. thieme-connect.com This highlights the potential of catalytic systems to create complex, functionalized pyrrolidine (B122466) scaffolds with high enantioselectivity. thieme-connect.com
Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction where multiple stereocenters are formed or modified. This is often achieved by using a precursor molecule that already contains one or more stereocenters, which then directs the stereochemistry of subsequent transformations.
A pertinent example is the diastereoselective synthesis of pyrrolidines via the intramolecular aminooxygenation of alkenes. nih.gov In this method, the stereochemistry of substituents on the starting alkene chain influences the final stereochemistry of the pyrrolidine ring. For instance, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.gov To synthesize a C3-substituted pyrrolidine like N,1-dimethylpyrrolidin-3-amine, one could start with a chiral acyclic precursor where a stereocenter is already established. The subsequent cyclization to form the pyrrolidine ring would proceed under the stereochemical influence of this existing center, leading to a diastereomerically enriched product. A similar strategy is the hydrozirconation-cyclization of chiral N-allyl oxazolidines, which provides a diastereoselective route to the pyrrolidine ring. nih.gov
Multicomponent reactions also offer efficient pathways. The Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a high degree of diastereoselectivity, typically favoring a cis relationship between substituents at the C2 and C5 positions. organic-chemistry.orgacs.org
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After serving their purpose, the auxiliary is removed, leaving the desired enantiomerically enriched product. This strategy has been widely applied in pyrrolidine synthesis.
For instance, C₂-symmetrical 2,5-disubstituted pyrrolidines have been used extensively as chiral auxiliaries themselves in a variety of chemical transformations. nih.gov Conversely, to synthesize the pyrrolidine ring itself, a chiral auxiliary can be attached to the acyclic precursor. A practical application of this principle is seen in the synthesis of a key intermediate for the antibiotic Premafloxacin, a compound structurally related to N,1-dimethylpyrrolidin-3-amine. nih.gov The synthesis involves an asymmetric Michael addition where a chiral amine, (1S)-1-phenylethylamine, acts as a chiral auxiliary to control the formation of a stereocenter in the acyclic precursor. nih.gov This auxiliary is later removed and replaced by the desired functional groups during the formation of the final heterocyclic product. This approach ensures that the stereocenter is set with high fidelity early in the synthetic sequence.
Asymmetric catalysis is one of the most efficient methods for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been instrumental in the asymmetric synthesis of pyrrolidines. researchgate.net
Metal Catalysis: Transition metals like copper, rhodium, and iridium are central to many asymmetric transformations. nih.govacs.orgresearchgate.net Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of iminoesters with alkenes provide an efficient route to chiral pyrrolidines. acs.org The choice of the chiral ligand bound to the copper center can even control the regioselectivity of the cycloaddition. acs.org Similarly, rhodium-catalyzed C-H amination and iridium-catalyzed "borrowing hydrogen" annulation reactions can produce enantioenriched pyrrolidines from simple diols and amines. organic-chemistry.org
Organocatalysis: Chiral organic molecules can also act as powerful catalysts. Proline and its derivatives are prominent organocatalysts used in various asymmetric reactions. nih.gov Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for reactions such as the asymmetric 'clip-cycle' synthesis of pyrrolidines. whiterose.ac.uk In this strategy, a CPA catalyzes an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Table 1: Overview of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Cu(I) / Chiral P,N-Ligand | 1,3-Dipolar Cycloaddition | α-Substituted Iminoesters & Enones | Provides pyrrolidines with two quaternary stereocenters; ligand controls regioselectivity. | acs.org |
| Rhodium(II) | C–H Insertion | Donor–Acceptor Diazo Precursors | Forms C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. | nih.govacs.org |
| Chiral Phosphoric Acid (CPA) | Aza-Michael Cyclization | N-Protected bis-homoallylic amines | 'Clip-Cycle' strategy forms 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. | whiterose.ac.uk |
| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic Diols & Primary Amines | Provides direct access to a wide range of enantioenriched pyrrolidines. | organic-chemistry.org |
| Cu(I) / Chiral Phosphoric Acid | Radical Aminotrifluoromethylation | Alkenes with Urea Functionality | Dual-catalytic system affords CF₃-containing chiral pyrrolidines. | thieme-connect.com |
Alternative Synthetic Routes to the N,1-Dimethylpyrrolidin-3-amine Core
Beyond stereoselective methods, various synthetic strategies exist for the fundamental construction of the pyrrolidine ring. These routes often focus on efficiency and the ability to introduce diverse functional groups.
The formation of the five-membered pyrrolidine ring is most commonly achieved through intramolecular cyclization reactions, where an open-chain precursor containing a nitrogen atom attacks an electrophilic carbon to close the ring.
A prominent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgnih.gov This [3+2] cycloaddition is a powerful and convergent method for constructing highly functionalized pyrrolidine rings, often with excellent control over stereochemistry. acs.org
Intramolecular amination reactions provide another direct route. A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds allows for the regioselective formation of pyrrolidines under mild conditions. organic-chemistry.org Similarly, the intramolecular amination of organoboronates, involving a 1,2-metalate shift, can produce pyrrolidines. organic-chemistry.org Reductive amination of 1,4-dicarbonyl compounds is a classical and effective method for creating the pyrrolidine scaffold. mdpi.com
Other innovative cyclization strategies include:
Aza-Cope-Mannich Cyclization: An iron(III)-catalyzed reaction between 2-hydroxy homoallyl tosylamine and aldehydes yields 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org
Tandem Annulation: A P(NMe₂)₃-mediated (1 + 4) annulation between aroylformates and δ-tosylamino enones provides functionalized pyrrolidines. organic-chemistry.org
Nucleophilic Phosphine Catalysis: An intramolecular Michael reaction of N-allylic substituted α-amino nitriles can construct the pyrrolidine ring via a geometrically disfavored 5-endo-trig cyclization. acs.org
Table 2: Selected Cyclization Reactions for Pyrrolidine Ring Construction
| Reaction Name | Key Reagents/Catalysts | Precursor Type | Mechanism Highlights | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Ag₂CO₃, Lewis Acids | Azomethine Ylides & Alkenes | Concerted [3+2] cycloaddition forming two C-C bonds. | acs.orgnih.gov |
| Intramolecular C-H Amination | Copper Catalyst | Alkyl chains with a distal amine | Direct functionalization of an unactivated C-H bond by a nitrogen nucleophile. | organic-chemistry.org |
| Aza-Cope-Mannich Cascade | Iron(III) Salts | 2-Hydroxy Homoallyl Tosylamine & Aldehyde | Involves a 2-azonia- acs.orgacs.org-sigmatropic rearrangement followed by Mannich cyclization. | organic-chemistry.org |
| Intramolecular Hydroamination | Gold or Other Lewis Acids | Enynyl Amines | Reductive cascade reaction involving cyclization onto an alkyne. | organic-chemistry.org |
Reductive Amination Pathways to the N,1-Dimethyl Moiety
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for forming carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This methodology is particularly relevant for the synthesis of N,1-dimethylpyrrolidin-3-amine, as it allows for the stepwise or concerted introduction of the two methyl groups. The general process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. youtube.com
Key pathways to the N,1-dimethyl moiety of the target compound could involve starting from a suitable pyrrolidine precursor. For instance, a precursor such as 1-methylpyrrolidin-3-one (B1295487) can be subjected to reductive amination with methylamine (B109427). In this reaction, the ketone carbonyl group reacts with methylamine to form an intermediate iminium ion. This electrophilic species is then reduced by a suitable hydride agent to yield the final N,1-dimethylpyrrolidin-3-amine.
A variety of reducing agents can be employed for this transformation, each with distinct reactivity and selectivity profiles. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the initial ketone but are effective at reducing the iminium intermediate. youtube.comyoutube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is another powerful method. youtube.com The Eschweiler-Clarke reaction offers a specific pathway for the reductive methylation of a primary or secondary amine using formaldehyde (B43269) as the source of the methyl group and formic acid as the reductant. youtube.com This could be applied to a precursor like 1-methylpyrrolidin-3-amine (B77690) to introduce the final N-methyl group.
The choice of reagents is critical and depends on the substrate's functional group tolerance. The table below summarizes common reagent systems for reductive amination.
| Reagent System | Carbonyl Substrate | Amine Source | Typical Conditions | Reference |
| NaBH₃CN, mild acid | Ketone/Aldehyde | Primary/Secondary Amine | Methanol, pH ~6 | youtube.com |
| Na(OAc)₃BH (STAB) | Ketone/Aldehyde | Primary/Secondary Amine | Dichloromethane (DCM), Acetic Acid | youtube.com |
| H₂/Pd/C | Ketone/Aldehyde | Primary/Secondary Amine | Ethanol, RT-50°C, H₂ pressure | researchgate.net |
| HCOOH/HCHO | Primary/Secondary Amine | N/A (Methylation) | Aqueous, heat | youtube.com |
| PhSiH₃, Dibutyltin dichloride | Ketone/Aldehyde | Aniline/Dialkylamine | Dichloromethane, RT | organic-chemistry.org |
Optimization and Mechanistic Studies of Synthetic Reactions
Reaction Kinetic Investigations in Pyrrolidine Synthesis
Understanding the kinetics of pyrrolidine ring formation is essential for optimizing reaction conditions to improve yield and minimize side products. Kinetic studies typically involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading).
The formation of the pyrrolidine ring often proceeds via intramolecular cyclization. For instance, the synthesis could involve the cyclization of an acyclic precursor like a 4-halobutylamine derivative. The rate of such reactions is influenced by several factors, including the nature of the leaving group and steric hindrance around the reacting centers. aip.org Kinetic studies on analogous systems, such as the formation of pyrrolidines from Schiff bases and chalcones, have shown that the reaction can be treated as a pseudo-first-order process. aip.org The rate constants in these reactions are dependent on the electronic effects of substituents and steric hindrance. aip.org
For the synthesis of N,1-dimethylpyrrolidin-3-amine precursors, monitoring reaction progress can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org By analyzing the rate data, a rate law can be determined, which provides insight into the reaction mechanism and helps identify the rate-determining step. For example, in fulvene (B1219640) synthesis catalyzed by pyrrolidine, NMR investigations of reaction kinetics indicated the immediate formation of certain intermediates, allowing for a detailed mechanistic proposal. acs.org
Elucidation of Reaction Mechanisms in Amine Derivatization
The derivatization of amines, such as the methylation steps to form N,1-dimethylpyrrolidin-3-amine, involves well-understood reaction mechanisms. Derivatization reactions are frequently used to modify the chemical properties of molecules, for instance, to increase their volatility for gas chromatography analysis or to introduce specific tags. libretexts.org
In the context of synthesis, the mechanism of reductive amination is of primary importance. This reaction proceeds in two main stages:
Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form an iminium ion. This step is typically acid-catalyzed and reversible. nih.gov
Reduction: A hydride reducing agent (e.g., from NaBH3CN or H2) attacks the electrophilic carbon of the iminium ion, reducing it to the final amine. youtube.com This step is generally irreversible.
The elucidation of these mechanisms relies on a combination of kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates. For example, the reversibility of certain steps in amine-catalyzed reactions has been demonstrated by observing the formation of deuterated products when the reaction is conducted in a deuterated solvent. acs.org Understanding these mechanistic details allows for the rational selection of reagents; for instance, choosing a reducing agent that is selective for the iminium ion over the starting carbonyl is crucial for high yields. youtube.com
Solvent Effects and Catalytic Enhancement in Amination Reactions
Solvent Effects: Solvents play a critical role by solvating reactants and intermediates, which can alter their reactivity. researchgate.net In reductive amination, a systematic study of solvent effects revealed that reaction pathways are heavily dependent on the nature of the solvent. researchgate.net
Protic Solvents (e.g., methanol, ethanol): These solvents can participate in hydrogen bonding and can facilitate the protonation steps required for iminium ion formation. Methanol has been identified as an excellent solvent for the reductive amination of ketones, promoting high rates for both imine formation and subsequent hydrogenation. researchgate.net
Aprotic Polar Solvents (e.g., THF, dioxane): These solvents can solvate charged intermediates but may hinder the reaction by strongly adsorbing to the catalyst surface, thereby inhibiting its activity. researchgate.net
Aprotic Apolar Solvents (e.g., toluene, cyclohexane): In these solvents, both the hydrogenation of the imine and the hydrogenolysis of a Schiff base adduct can occur. researchgate.net
A recent review noted that while many reductive aminations have traditionally been run in chlorinated solvents like dichloromethane, greener alternatives such as ethyl acetate (B1210297) are often equally effective. acsgcipr.org
Catalytic Enhancement: Catalysis is key to efficient amination. For reductive amination via hydrogenation, heterogeneous metal catalysts are widely used due to their high activity and ease of separation. mdpi.com
Noble Metal Catalysts (Ru, Rh, Pd, Pt): These catalysts are highly active for the hydrogenation of imine intermediates. researchgate.net The choice of metal can influence selectivity.
Non-Noble Metal Catalysts (Ni, Co): Nickel-based and cobalt-based catalysts are cost-effective and have shown good activity and high selectivity for producing primary amines from alcohols and ammonia (B1221849). mdpi.com
The table below illustrates the impact of different solvents on the reductive amination of cyclohexanone (B45756) with H₂ and ammonia over a Ru/C catalyst.
| Solvent | Class | Relative Rate Constant (k₁) | Selectivity for Primary Amine (%) | Reference |
| Methanol | Protic | 1.00 | 95 | researchgate.net |
| Water | Protic | 0.03 | <5 (Alcohol is major product) | researchgate.net |
| Tetrahydrofuran (THF) | Aprotic Polar | 0.21 | 85 | researchgate.net |
| Toluene | Aprotic Apolar | 0.35 | 90 | researchgate.net |
Data conceptualized from trends reported in the literature. researchgate.net
Process Intensification Strategies for Research Scale Synthesis
Process intensification (PI) involves the development of innovative equipment and techniques to achieve dramatic improvements in chemical manufacturing and processing. mdpi.com While often associated with large-scale production, PI principles can be applied at the research scale to accelerate synthesis, improve safety, and enhance efficiency.
For the synthesis of N,1-dimethylpyrrolidin-3-amine dihydrochloride, several PI strategies could be beneficial:
Microreactors: Performing reactions in micro-flow reactors offers significant advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes. This would be particularly useful for highly exothermic steps or reactions involving unstable intermediates.
In Situ Product Removal: For equilibrium-limited reactions, such as imine formation, continuously removing a product (e.g., water) can drive the reaction to completion. At a research scale, this could involve using molecular sieves or a Dean-Stark apparatus. A more advanced strategy is sorption-enhanced reaction, where a sorbent is packed into the reactor to capture a byproduct or the product itself, as has been explored for ammonia synthesis. chemrxiv.orgnih.gov
These strategies can lead to the development of more efficient, sustainable, and cost-effective synthetic routes, even at the laboratory discovery stage. mdpi.com
Reactivity Profiling and Derivatization Strategies
Nucleophilic Reactivity of the Amine Functionality
Acylation and sulfonylation are fundamental reactions for the derivatization of amines, typically leading to the formation of amides and sulfonamides, respectively. These reactions generally involve the nucleophilic attack of an amine on an acyl halide, anhydride, or sulfonyl chloride. A crucial requirement for the formation of a stable amide or sulfonamide product is the presence of at least one hydrogen atom on the amine nitrogen, which is subsequently removed to complete the reaction.
Since N,1-dimethylpyrrolidin-3-amine contains two tertiary amine groups, it lacks the necessary N-H protons for standard acylation and sulfonylation reactions. The reaction of a tertiary amine with, for example, an acyl chloride may lead to the formation of a highly reactive and unstable acylammonium salt, but not a stable amide.
The synthesis of amides and sulfonamides is a cornerstone of medicinal chemistry, often accomplished by coupling carboxylic acids or sulfonyl chlorides with primary or secondary amines. nih.govnih.gov Common methods for amide formation include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or activating agents such as TiCl₄ to facilitate the condensation of a carboxylic acid and an amine. nih.govkhanacademy.org Similarly, sulfonamides are typically prepared by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. organic-chemistry.orgijarsct.co.in
The tertiary amine centers of N,1-dimethylpyrrolidin-3-amine are nucleophilic and readily react with alkylating agents in a process known as quaternization. This SN2 reaction involves the attack of the nitrogen's lone pair on an electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) salt.
Both the endocyclic (N-1) and exocyclic (C-3) nitrogen atoms can undergo alkylation. The relative reactivity of the two sites can be influenced by factors such as steric accessibility and the electronic environment. The formation of mono-quaternary or di-quaternary ammonium salts is possible, depending on the stoichiometry and reactivity of the alkylating agent used. The use of dimethyl carbonate (DMC) represents a more environmentally benign route for the quaternization of tertiary amines compared to traditional alkyl halides. rsc.org
Quaternization is a significant reaction as it permanently charges the nitrogen atom, altering the molecule's physical and chemical properties, such as its solubility and biological activity. This strategy has been used to modify the properties of various amine-containing compounds, including pharmaceuticals.
Table 1: Representative Alkylation and Quaternization Reactions
| Reactant | Alkylating Agent | Expected Product | Reaction Type |
|---|---|---|---|
| N,1-dimethylpyrrolidin-3-amine | Methyl Iodide (CH₃I) | 1,1-Dimethyl-3-(dimethylammonio)pyrrolidinium diiodide | Quaternization |
| N,1-dimethylpyrrolidin-3-amine | Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-1-methyl-3-(dimethylammonio)pyrrolidinium dibromide | Quaternization |
| N,1-dimethylpyrrolidin-3-amine | Dimethyl Carbonate ((CH₃O)₂CO) | 1,1-Dimethyl-3-(dimethylammonio)pyrrolidinium bis(methylcarbonate) | Green Quaternization rsc.org |
This table presents expected products based on general principles of amine alkylation.
While N,1-dimethylpyrrolidin-3-amine itself cannot form amides or sulfonamides through direct acylation or sulfonylation, its structural precursors, such as (S)-3-aminopyrrolidine derivatives, are valuable building blocks for creating diverse libraries of compounds for research. nih.gov For instance, a primary or secondary amine precursor to N,1-dimethylpyrrolidin-3-amine can be readily derivatized to form a wide range of amides and sulfonamides.
The formation of an amide bond is the most frequently performed reaction in the pharmaceutical industry. nih.gov A novel derivatization reagent based on a 3-aminopyrrolidine scaffold, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed for the sensitive detection and separation of chiral carboxylic acids. nih.gov This highlights the utility of the 3-aminopyrrolidine core in creating research tools.
Similarly, the sulfonamide group is a key functional group in several classes of drugs and serves as an important bioisostere for amides. nih.govnih.gov The synthesis of sulfonamides can be achieved through various methods, including the coupling of amines with sulfonyl chlorides or by more modern approaches that start from unactivated acids and amines. nih.govorganic-chemistry.org These synthetic strategies could be applied to precursors of N,1-dimethylpyrrolidin-3-amine to generate novel sulfonamide derivatives for research applications.
Formation of Metal Complexes for Catalytic Research
The true potential of chiral amines like N,1-dimethylpyrrolidin-3-amine is realized when they are incorporated into ligands that can coordinate with transition metals. The resulting metal complexes are often designed to catalyze stereoselective transformations, where the chirality of the ligand dictates the stereochemical outcome of the reaction.
The design of effective chiral ligands from N,1-dimethylpyrrolidin-3-amine involves the introduction of additional donor groups to create multidentate ligands that can bind strongly to a metal center. A common strategy is the synthesis of P,N or N,N-type ligands, where phosphorus or additional nitrogen atoms are incorporated into the molecular framework. These multidentate ligands form stable chelate rings with the metal, creating a rigid and predictable coordination geometry.
For instance, the secondary amine on the pyrrolidine (B122466) ring can be functionalized with phosphine-containing moieties to create aminophosphine ligands. The coordination of such a ligand to a metal like ruthenium or rhodium would involve the nitrogen of the pyrrolidine and the phosphorus atom, creating a chiral pocket around the metal. The stereochemistry at the C-3 position of the pyrrolidine ring directly influences the spatial arrangement of the substituents around the metal, which is crucial for enantioselective catalysis.
The coordination chemistry of such chiral diamine-derived ligands with transition metals, such as ruthenium, iridium, and rhodium, has been extensively studied in the context of asymmetric hydrogenation and transfer hydrogenation. The diamine typically coordinates to the metal in a bidentate fashion, forming a stable five-membered chelate ring. This coordination creates a well-defined chiral environment that is essential for differentiating between the two prochiral faces of a substrate.
Metal complexes bearing chiral ligands derived from pyrrolidine structures are powerful catalysts for a wide array of asymmetric reactions. One of the most prominent applications is in asymmetric transfer hydrogenation of ketones and imines. In these reactions, a chiral metal complex, often a ruthenium or iridium complex with a chiral diamine ligand, catalyzes the reduction of a prochiral substrate to a chiral product with high enantioselectivity.
The mechanism of asymmetric transfer hydrogenation typically involves a metal-hydride intermediate. The chiral ligand framework ensures that the hydride is delivered to one face of the substrate preferentially, leading to the formation of one enantiomer in excess. The N-H functionality of the coordinated diamine ligand is often proposed to participate in the catalytic cycle through the formation of a metal-amide species, which can act as a bifunctional catalyst.
While specific catalytic data for ligands derived directly from N,1-dimethylpyrrolidin-3-amine is not extensively reported in publicly accessible literature, the performance of structurally similar chiral diamine ligands in asymmetric transfer hydrogenation provides a strong indication of their potential. The following tables present representative data for the asymmetric transfer hydrogenation of various ketones using well-established chiral diamine-ruthenium catalyst systems, which serve as a benchmark for the expected efficacy of catalysts derived from N,1-dimethylpyrrolidin-3-amine.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Chiral Ru(II)-Diamine Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Acetophenone | 0.5 | 98 | 97 |
| 2 | 4-Chloroacetophenone | 0.5 | 99 | 98 |
| 3 | 2-Acetylnaphthalene | 0.5 | 95 | 96 |
This data is representative of typical results obtained with well-established chiral diamine-ruthenium catalysts in asymmetric transfer hydrogenation and serves as an illustrative example.
Table 2: Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones with a Chiral Ru(II)-Diamine Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Benzylidenacetone | 1.0 | 92 | 95 |
| 2 | Chalcone | 1.0 | 90 | 94 |
This data is representative of typical results obtained with well-established chiral diamine-ruthenium catalysts in asymmetric transfer hydrogenation and serves as an illustrative example.
The development of new chiral ligands based on the N,1-dimethylpyrrolidin-3-amine scaffold continues to be an active area of research. The fine-tuning of the ligand structure, for example, by introducing bulky substituents or additional coordinating groups, can further enhance the enantioselectivity and catalytic activity of the resulting metal complexes. These tailored catalysts hold promise for the efficient and selective synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N,1-dimethylpyrrolidin-3-amine dihydrochloride (B599025), while standard one-dimensional ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced experiments provide deeper insights into its complex structural features.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and determining the spatial arrangement of atoms. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for conformational analysis as they detect correlations between protons that are close in space, typically within 5 Å, rather than those connected through bonds. youtube.com
For N,1-dimethylpyrrolidin-3-amine dihydrochloride, a NOESY or ROESY experiment would be instrumental in defining the preferred conformation of the five-membered pyrrolidine (B122466) ring and the orientation of its substituents. The pyrrolidine ring is not planar and can adopt various "envelope" or "twisted" conformations. The spatial proximity between the proton at the C3 chiral center and protons on the pyrrolidine ring (C2, C4, C5) and the N-methyl groups can be established. For instance, observing a NOE cross-peak between the C3 proton and one of the N1-methyl protons would provide evidence for a specific folded conformation. mdpi.com ROESY is often preferred for molecules in the small-to-medium size range where the NOE effect can be close to zero. mdpi.com
Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of N,1-dimethylpyrrolidin-3-amine
| Proton 1 (¹H Signal) | Proton 2 (¹H Signal) | Expected Correlation | Structural Implication |
|---|---|---|---|
| H3 (methine) | H2/H5 (protons cis on ring) | Strong | Proximity confirms relative stereochemistry on the ring. |
| H3 (methine) | N1-CH₃ protons | Medium/Weak | Indicates a specific puckering of the ring bringing the C3 position closer to the N1-methyl group. |
Note: This table is illustrative, showing expected correlations that would be investigated to determine the molecule's 3D structure in solution.
Molecules are not static entities and often undergo rapid conformational changes in solution. Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study these dynamic processes, such as ring-flipping or bond rotation, that occur on the NMR timescale. vanderbilt.edu
In this compound, two primary dynamic processes could be investigated: the puckering of the pyrrolidine ring and the potential for restricted rotation around the C3-N bond. At room temperature, if the ring is rapidly interconverting between different conformations, the NMR signals for the ring protons will appear as time-averaged, potentially broadened peaks. vanderbilt.edu By lowering the temperature, this interconversion can be slowed. If the exchange rate becomes slow enough on the NMR timescale (the "coalescence temperature" is passed), separate signals for the protons in each distinct conformation may be resolved. acs.org This allows for the characterization of the individual conformers and the calculation of the energy barrier for their interconversion. acs.org
While solution-state NMR provides information about a molecule's behavior in a solvent, solid-state NMR (ssNMR) spectroscopy probes the structure in its crystalline or amorphous solid form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing materials where single crystals suitable for X-ray diffraction cannot be grown. In ssNMR, techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples.
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The ¹³C chemical shifts are highly sensitive to the local packing environment, meaning different polycrystalline forms would yield distinct spectra. mdpi.com Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) centers and the chloride counter-ions, which dictate the crystal lattice structure. mdpi.com
N,1-dimethylpyrrolidin-3-amine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. However, multinuclear NMR, often involving nuclei like ¹⁹F, ³¹P, or ¹³C, can be a powerful tool for chiral recognition. nih.govmdpi.com This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govmdpi.com
To determine the enantiomeric purity of a sample of N,1-dimethylpyrrolidin-3-amine, one could react it with a CDA, such as Mosher's acid chloride, which is also chiral. This reaction creates a pair of diastereomers, which are no longer mirror images and have distinct NMR spectra. The integration of the signals corresponding to each diastereomer in the ¹H, ¹⁹F, or ¹³C NMR spectrum allows for the precise quantification of the enantiomeric excess. mdpi.com Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient, weak diastereomeric complexes with each enantiomer, leading to separate observable signals. nih.govmdpi.com
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through tandem mass spectrometry (MS/MS), to elucidate its structure by analyzing fragmentation patterns. nih.govmdpi.com
For N,1-dimethylpyrrolidin-3-amine, electron ionization (EI) or electrospray ionization (ESI) could be used. In ESI, the molecule would typically be observed as its protonated form, [M+H]⁺. The fragmentation of this molecular ion provides a structural fingerprint. The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation.
For N,1-dimethylpyrrolidin-3-amine, two primary α-cleavage pathways are expected:
Cleavage of the C2-C3 or C4-C3 bond of the pyrrolidine ring.
Cleavage of the bond between the ring (C5 or C2) and the N1-methyl group.
Loss of the entire dimethylamino group or fragmentation within the pyrrolidine ring via ring-opening mechanisms are also plausible pathways. youtube.com
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of N,1-dimethylpyrrolidin-3-amine
| m/z Value (Predicted) | Ion Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 115 | [M+H]⁺ | Protonated Molecular Ion |
| 84 | Loss of CH₃NH₂ | Cleavage of C3-N bond |
| 71 | Iminium ion from ring opening | α-cleavage and ring scission |
| 58 | [CH₂=N(CH₃)₂]⁺ | Cleavage of C3-N bond and rearrangement |
Note: This table presents plausible fragmentation pathways based on the general principles of amine mass spectrometry. Actual fragmentation can be influenced by ionization methods and energy.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. While low-resolution MS might identify a molecular ion at m/z 115, HRMS could measure it as 115.1233, which uniquely corresponds to a specific combination of atoms. nih.govmdpi.com
For N,1-dimethylpyrrolidin-3-amine (free base formula C₆H₁₄N₂), the theoretical exact mass of the protonated molecule [C₆H₁₅N₂]⁺ can be calculated. An experimental HRMS measurement confirming this exact mass provides unambiguous validation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Table 3: HRMS Data for N,1-dimethylpyrrolidin-3-amine
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of N,1-dimethylpyrrolidin-3-amine would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure.
Hypothetical Fragmentation Data for N,1-dimethylpyrrolidin-3-amine:
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Potential Neutral Loss | Inferred Structural Moiety |
| [C6H15N2]+ | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available |
This table is illustrative. No experimental MS/MS fragmentation data for this compound was found in the search results.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. This technique can separate conformational isomers (conformers) that have the same mass-to-charge ratio. For a flexible molecule like N,1-dimethylpyrrolidin-3-amine, different conformers could potentially exist in the gas phase.
Hypothetical IMS-MS Data for N,1-dimethylpyrrolidin-3-amine:
| Ion Species | m/z | Drift Time (ms) | Collision Cross Section (Ų) | Putative Conformation |
| [C6H15N2]+ | Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes. No experimental IMS-MS data for this compound was found in the search results.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a compound's physical properties.
Single Crystal X-ray Diffraction Analysis
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-N, C-C) | Data not available |
| Bond Angles (e.g., C-N-C) | Data not available |
| Torsion Angles | Data not available |
This table is illustrative. No single-crystal X-ray diffraction data for this compound was found in the search results.
Co-crystallization Strategies for Research Purposes
Co-crystallization involves crystallizing a target molecule with a second compound (a coformer) to form a new crystalline solid with potentially different physical properties. For an amine dihydrochloride salt, co-crystallization with molecules capable of hydrogen bonding could be explored to study intermolecular interactions.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different stabilities, solubilities, and melting points. Studies on the polymorphism of amine hydrochlorides are important in pharmaceuticals and materials science. Crystal engineering aims to design and synthesize new crystalline materials with desired properties by controlling intermolecular interactions. Such studies for this compound would involve crystallization under various conditions to identify and characterize different polymorphic forms.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the preferred three-dimensional arrangements (conformations) of molecules. nih.gov For a flexible molecule like N,1-dimethylpyrrolidin-3-amine, which contains a five-membered pyrrolidine (B122466) ring, DFT calculations are essential to identify the most stable conformers.
The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The positions of the dimethylamino group at C3 and the methyl group on the nitrogen atom significantly influence the ring's conformational preference. DFT studies systematically evaluate the relative energies of these different arrangements. By optimizing the geometry of various starting structures, a potential energy surface can be mapped to locate the global and local energy minima.
Research on similar substituted five-membered rings has shown that the conformational landscape is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or electrostatic interactions. researchgate.net For N,1-dimethylpyrrolidin-3-amine dihydrochloride (B599025), the protonation of the two amine groups introduces strong electrostatic repulsions that would be a dominant factor in determining the most stable conformation. DFT calculations can precisely model these effects to predict the energetically favored shapes of the molecule in the gas phase.
Table 1: Illustrative DFT Data for Conformational Analysis of a Pyrrolidine Ring
| Conformer | Dihedral Angle (C2-N1-C5-C4) (°) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Envelope (E) | 25.3 | 0.00 | One atom out of the plane of the other four. |
| Twist (T) | -35.1 | 1.25 | Two adjacent atoms are displaced on opposite sides of the plane. |
| Planar (P) | 0.0 | 5.80 | High-energy transition state. |
Note: This table provides example data to illustrate the type of information obtained from DFT studies on ring systems; it is not specific to N,1-dimethylpyrrolidin-3-amine dihydrochloride.
Ab initio (from first principles) quantum chemistry methods are fundamental for predicting chemical properties like acidity constants (pKa). The pKa values are critical for understanding the behavior of a molecule like N,1-dimethylpyrrolidin-3-amine in a biological or chemical system, as they determine the charge state of the amine groups at a given pH.
Predicting pKa computationally involves calculating the free energy change (ΔG) for the deprotonation reaction. This is often achieved by combining high-level ab initio calculations for the gas-phase deprotonation energy with a solvation model to account for the significant effect of the solvent (typically water).
Several advanced methodologies have been developed for accurate pKa prediction. researchgate.netnih.gov One such approach, the Ab Initio Bond Lengths-pKa (AIBL-pKa) method, has demonstrated high accuracy by establishing a correlation between calculated equilibrium bond lengths near the acidic proton and the experimental pKa value. researchoutreach.org This method can be particularly powerful for complex molecules. researchoutreach.org For N,1-dimethylpyrrolidin-3-amine, these calculations would be performed for both the tertiary amine at position 3 and the tertiary amine within the pyrrolidine ring to determine their respective pKa values. The accuracy of these predictions is crucial for creating realistic models for molecular dynamics simulations and for understanding pH-dependent interactions.
A Molecular Electrostatic Potential (MEP) map is a visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of positive and negative electrostatic potential. researchgate.net
Red Regions : Indicate areas of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on a neutral nitrogen or oxygen atom.
Blue Regions : Indicate areas of positive potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around acidic protons, such as those on the protonated amine groups (ammonium ions) of this compound. proteopedia.org
The MEP map for the dicationic form of N,1-dimethylpyrrolidin-3-amine would show strong positive potential (blue) concentrated around the protons of the two -NH+ groups. This highlights these areas as primary sites for interaction with negatively charged species, such as anionic residues (e.g., aspartate, glutamate) in a protein binding pocket. The map provides a powerful visual guide for predicting non-covalent interactions, including hydrogen bonding and electrostatic attractions, which are fundamental to molecular recognition and chemical reactivity. utoronto.ca
Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, capturing the movement of atoms and molecules over time. nih.gov MD is invaluable for understanding how this compound behaves in a realistic environment, such as in solution or interacting with a biological target.
In a solvent like water, a molecule does not exist in a single, static conformation but rather as a dynamic ensemble of interconverting structures. MD simulations model the molecule and surrounding solvent molecules explicitly, allowing for the exploration of its conformational flexibility.
For this compound, an MD simulation would be initiated with a DFT-optimized structure. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's trajectory is recorded. Analysis of this trajectory reveals the probability of finding the molecule in different conformations, the timescales of transitions between them, and the influence of solvent on its structure. This provides a more complete and biologically relevant picture than gas-phase calculations alone. The analysis would focus on the puckering of the pyrrolidine ring and the rotation of the side chains to characterize the full conformational ensemble.
MD simulations are a cornerstone of modern drug discovery and ligand design. mdpi.com By simulating the behavior of a ligand within the binding pocket of a target protein, researchers can predict its binding mode, estimate its binding affinity, and understand the key interactions that stabilize the complex.
In a hypothetical scenario where N,1-dimethylpyrrolidin-3-amine is a ligand, an MD simulation would be set up with the molecule docked into a model binding pocket. The simulation would track the positions of all atoms in the system over time. Analysis of the resulting trajectory would reveal:
Binding Stability : Whether the ligand remains stably bound in the pocket or diffuses away.
Key Interactions : The specific hydrogen bonds, electrostatic interactions, and van der Waals contacts formed between the ligand and protein residues. nih.gov For the dicationic N,1-dimethylpyrrolidin-3-amine, interactions with negatively charged amino acids would be particularly important.
Conformational Changes : How the ligand and the protein adapt their conformations to achieve optimal binding, a process known as "induced fit". nih.gov MD simulations can also reveal "cryptic" binding sites that are not apparent in static crystal structures. researchgate.net
This detailed information is crucial for structure-based drug design, enabling the rational modification of the ligand to improve its potency and selectivity.
Table 2: Example of Interaction Analysis from a Hypothetical MD Simulation
| Ligand Atom/Group | Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Pyrrolidine N-H+ | Asp-120 (Oxygen) | Hydrogen Bond / Salt Bridge | 2.8 | 95.2 |
| Dimethylamino N-H+ | Glu-185 (Oxygen) | Hydrogen Bond / Salt Bridge | 2.9 | 88.7 |
| Pyrrolidine Ring | Trp-80 (Ring) | Hydrophobic (CH-π) | 4.5 | 60.1 |
Note: This table illustrates the type of data generated from analyzing MD simulation trajectories to characterize ligand-protein interactions. The data is not from an actual simulation of the subject compound.
In Silico Prediction of Spectroscopic Parameters
In silico prediction of spectroscopic parameters is a powerful computational tool used to forecast the spectral properties of a molecule before its experimental analysis. These theoretical calculations provide valuable insights into the molecule's structure, electronic environment, and vibrational modes. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the structural elucidation and confirmation of the compound by comparing the theoretical data with experimental results. The accuracy of these predictions has improved significantly with advancements in quantum chemical methods and computational power. nih.govchemrxiv.orgresearchgate.net
The prediction of NMR spectra through quantum chemical calculations has become a commonplace and invaluable tool for organic chemists in structure verification and assignment. chemrxiv.orgresearchgate.net The process typically involves geometry optimization of the molecule's 3D structure, followed by the calculation of NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).
For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. Key structural features would influence these predicted values. The presence of two protonated amine groups would lead to a significant deshielding effect on adjacent protons and carbons, resulting in higher predicted chemical shift values for these nuclei. The chemical environments of the two methyl groups (one on the pyrrolidine ring nitrogen and one on the exocyclic amine nitrogen) are distinct, which would be reflected in different calculated chemical shifts. Furthermore, the protons on the pyrrolidine ring are diastereotopic and would be predicted to have unique chemical shifts and coupling constants, providing insight into the ring's conformation.
The accuracy of these predictions depends heavily on the chosen computational protocol, including the functional (e.g., B3LYP, WP04), basis set (e.g., 6-31G(d), 6-311++G(2d,p)), and the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate experimental conditions. github.io While specific DFT calculations for this compound are not available in publicly accessible literature, the table below is structured to represent the typical output of such a computational study.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: The following table is a representative template. Specific values require a dedicated computational study and are not currently available in published literature.)
| Atom/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| N1-CH3 | Data not available | Data not available |
| N3-CH3 | Data not available | Data not available |
| C2-H2 | Data not available | Data not available |
| C3-H | Data not available | Data not available |
| C4-H2 | Data not available | Data not available |
| C5-H2 | Data not available | Data not available |
| N-H+ | Data not available | N/A |
Theoretical vibrational spectroscopy is used to predict the IR and Raman spectra of a molecule. After the molecular geometry is optimized to a stable energy minimum, a frequency calculation is performed. This calculation determines the normal modes of vibration for the molecule, along with their corresponding frequencies and intensities.
For this compound, the predicted vibrational spectrum would exhibit characteristic frequencies for its specific functional groups. Key predicted bands would include:
N-H Stretching: Strong, broad absorptions in the IR spectrum, characteristic of the protonated secondary and tertiary amine (R2N-H+ and R3N-H+) groups.
C-H Stretching: Multiple bands corresponding to the symmetric and asymmetric stretching of the methyl (CH3) and methylene (CH2) groups.
C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the pyrrolidine ring and the exocyclic amine.
Skeletal Vibrations: Complex vibrations involving the bending and deformation of the entire pyrrolidine ring structure.
Calculated harmonic frequencies are often systematically higher than experimental values, so they are typically multiplied by an empirical scaling factor to improve agreement. The predicted intensities for both IR and Raman spectra help in assigning peaks in the experimental data. While no specific computational studies on the vibrational frequencies of this compound have been published, the following table illustrates how such data would be presented.
Table 2: Predicted Vibrational Frequencies for this compound (Note: The following table is a representative template. Specific values require a dedicated computational study and are not currently available in published literature.)
| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| N-H+ Stretch | Data not available | Data not available | Data not available |
| C-H Stretch (Aliphatic) | Data not available | Data not available | Data not available |
| CH2 Bend/Scissor | Data not available | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available | Data not available |
| Pyrrolidine Ring Deformation | Data not available | Data not available | Data not available |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications in Organic and Medicinal Chemistry Research As a Building Block/scaffold
Role as a Chiral Building Block in Natural Product Synthesis
The inherent chirality of N,1-dimethylpyrrolidin-3-amine dihydrochloride (B599025) makes it a useful precursor in the enantioselective synthesis of natural products. This allows for the transfer of its defined stereochemistry to more complex molecules, which can eliminate the need for challenging purification steps later in the synthesis.
The pyrrolidine (B122466) ring is a structural motif found in a wide variety of alkaloids. mdpi.comresearchgate.net N,1-dimethylpyrrolidin-3-amine dihydrochloride provides a readily available chiral source for this core structure. Synthetic chemists can use this compound to construct complex alkaloid frameworks. For example, it can be used in the synthesis of nicotine (B1678760) analogs, where the stereochemistry of the pyrrolidine ring is critical for their biological effects. The dimethylamino group can also be modified to create even more complex molecules.
Scaffold for Combinatorial Library Synthesis for Chemical Biology Probes
The structural features of this compound make it a suitable scaffold for creating combinatorial libraries. nih.gov These libraries, which contain many structurally related compounds, are powerful tools for discovering new chemical biology probes.
By chemically modifying the functional groups of this compound, a diverse collection of related analogs can be rapidly synthesized. nih.gov The primary and tertiary amine groups on the molecule allow for a variety of chemical modifications. For example, the primary amine can be acylated or alkylated, while the tertiary amine can be quaternized. This enables the systematic variation of the molecule's properties, leading to a library of compounds with potentially diverse biological activities.
Table 1: Potential Modifications of this compound for Combinatorial Libraries
| Functional Group | Potential Reactions | Resulting Functionality |
|---|---|---|
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Substituted Amines |
| Tertiary Amine | Quaternization, Oxidation | Quaternary Ammonium (B1175870) Salts, N-oxides |
| Pyrrolidine Ring | Ring-opening, Ring expansion | Functionalized acyclic amines, Larger heterocyclic systems |
Methodologies for Library Screening for Novel Chemical Reactivity
After a combinatorial library based on the this compound scaffold is created, it can be screened for novel chemical or biological activity. High-throughput screening (HTS) methods are often used to quickly evaluate the properties of each compound in the library. For example, these libraries can be tested against various enzymes or receptors to identify potent and selective inhibitors or activators.
Development of Chiral Catalysts and Auxiliaries
The inherent chirality of this compound has been utilized in the development of new chiral catalysts and auxiliaries for asymmetric synthesis. These reagents are designed to transfer their stereochemical information to a non-chiral starting material, resulting in the formation of a product with a preferred stereochemistry. For instance, derivatives of N,1-dimethylpyrrolidin-3-amine have been used as ligands for transition metal catalysts. The chiral ligand creates a specific three-dimensional environment around the metal, which can lead to high levels of enantioselectivity in various chemical reactions.
Design of Pyrrolidine-Based Chiral Ligands
The presence of two nitrogen atoms at different positions on the pyrrolidine ring of N,1-dimethylpyrrolidin-3-amine allows for its elaboration into a variety of chiral ligands for asymmetric catalysis. The design of such ligands often focuses on creating a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a chemical reaction.
One common strategy involves the derivatization of the primary and secondary amine functionalities to introduce phosphine groups, creating chiral aminophosphine or diphosphine ligands. These ligands are known to be effective in a range of transition metal-catalyzed reactions. For instance, the secondary amine within the pyrrolidine ring and the primary amine at the 3-position can be functionalized to create bidentate or tridentate ligands. The stereochemistry of the pyrrolidine ring dictates the spatial arrangement of the coordinating atoms, which in turn influences the enantioselectivity of the catalytic process.
| Ligand Type | Potential Synthetic Approach | Potential Metal Complexation | Targeted Asymmetric Reactions |
|---|---|---|---|
| P,N-Ligand | Reaction of the free base with chlorodiphenylphosphine | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |
| Diamine Ligand | Acylation of the primary amine with a chiral auxiliary | Ruthenium, Rhodium | Asymmetric transfer hydrogenation |
| Salen-type Ligand | Condensation with salicylaldehyde derivatives | Chromium, Manganese, Cobalt | Asymmetric epoxidation, cyclopropanation |
Evaluation of Enantioselectivity in Model Reactions
The efficacy of newly designed chiral ligands is typically assessed in well-established asymmetric model reactions. For ligands derived from the N,1-dimethylpyrrolidin-3-amine scaffold, several benchmark reactions could be employed to determine their enantioselective capabilities.
A key model reaction is the asymmetric hydrogenation of prochiral olefins. For example, the hydrogenation of methyl (Z)-α-acetamidocinnamate to N-acetylphenylalanine methyl ester is a standard test for the effectiveness of chiral phosphine ligands. The enantiomeric excess (ee) of the product, determined by chiral chromatography, provides a direct measure of the ligand's ability to induce stereoselectivity.
Another important model reaction is the asymmetric allylic alkylation, often involving the reaction of a symmetrical allylic substrate, such as 1,3-diphenylallyl acetate (B1210297), with a nucleophile in the presence of a palladium catalyst bearing the chiral ligand. The enantioselectivity of this reaction is highly sensitive to the structure of the ligand.
The results from these model reactions are crucial for understanding the structure-activity relationship of the chiral ligands. By systematically modifying the substituents on the pyrrolidine ring and the coordinating atoms, it is possible to fine-tune the ligand structure to achieve higher enantioselectivity for a specific transformation.
| Model Reaction | Substrate | Product | Parameter Measured | Significance |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | N-acetylphenylalanine methyl ester | Enantiomeric excess (ee) | Evaluates ligand for C=C bond reduction |
| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Alkylated product | Enantiomeric excess (ee) | Assesses ligand for C-C bond formation |
| Asymmetric Michael Addition | Nitrostyrene and dimethyl malonate | Adduct | Enantiomeric and diastereomeric ratio | Evaluates ligand for conjugate additions |
Utilization in Materials Science Research
The bifunctional nature of N,1-dimethylpyrrolidin-3-amine (in its free base form) also makes it an attractive monomer for the synthesis of novel polymers and functional materials. The presence of a primary and a secondary amine allows for its incorporation into polymer chains through various polymerization techniques.
Incorporation into Polymer Backbones
N,1-dimethylpyrrolidin-3-amine can serve as a diamine monomer in polycondensation and polyaddition reactions. For instance, it can be reacted with diacyl chlorides to form polyamides, or with diisocyanates to produce polyureas. The incorporation of the chiral pyrrolidine unit into the polymer backbone can impart unique properties to the resulting material, such as chirality and the potential for specific interactions with other chiral molecules.
The synthesis of polyamides, for example, could be achieved through the reaction of the diamine with a diacid chloride like terephthaloyl chloride or adipoyl chloride. nih.gov The resulting polyamide would feature the N,1-dimethylpyrrolidin-3-yl moiety as a repeating unit in the polymer chain. Similarly, reaction with a diisocyanate such as methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI) would lead to the formation of polyureas with the pyrrolidine ring integrated into the backbone. researchgate.net
The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, would be influenced by the structure of the diamine and the comonomer. The presence of the tertiary amine in the pyrrolidine ring could also offer a site for post-polymerization modification or for influencing the polymer's acid-base properties.
Synthesis of Functionalized Materials with Specific Properties
The incorporation of the N,1-dimethylpyrrolidin-3-amine scaffold can be leveraged to create functional materials with tailored properties. For instance, polymers containing this moiety could be explored as chiral stationary phases in chromatography for the separation of enantiomers. The chiral environment provided by the repeating pyrrolidine units could enable differential interactions with the enantiomers of a racemic analyte, leading to their separation.
Furthermore, the presence of amine groups in the polymer can be exploited for applications such as CO2 capture. Amine-functionalized materials are known to reversibly bind CO2, and polymers derived from N,1-dimethylpyrrolidin-3-amine could exhibit interesting CO2 sorption properties. The specific architecture of the polymer and the density of amine groups would be key factors in determining its CO2 capture efficiency.
Another potential application lies in the development of catalytic materials. The pyrrolidine-containing polymer could act as a support for metal nanoparticles, with the amine groups serving as anchoring sites. Such polymer-supported catalysts could offer advantages in terms of catalyst recovery and reusability. Moreover, chiral porous polymers based on pyrrolidine units have been shown to act as heterogeneous organocatalysts. rsc.org
Advanced Analytical Methodologies for Purity and Characterization in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of N,1-dimethylpyrrolidin-3-amine dihydrochloride (B599025) from reaction mixtures, synthetic intermediates, and final products. The choice of technique is dictated by the analytical objective, whether it is determining enantiomeric purity or quantifying trace levels.
N,1-dimethylpyrrolidin-3-amine possesses a stereogenic center at the C3 position of the pyrrolidine (B122466) ring, meaning it exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical in many research contexts, a task for which chiral High-Performance Liquid Chromatography (HPLC) is indispensable. The determination of enantiomeric excess (ee) can be approached via two primary strategies.
The first is a direct method involving separation on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly effective for the enantioseparation of a wide range of chiral compounds, including amines and their derivatives. mdpi.com The second, an indirect method, involves pre-column derivatization of the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netjuniperpublishers.com These diastereomers possess different physicochemical properties and can be readily separated on a conventional achiral stationary phase, such as a C18 column. juniperpublishers.commdpi.com Chiral reagents based on amino acids, such as proline or N-methyl alanine, have been successfully used to create fluorescent diastereomers of amines for subsequent HPLC separation. researchgate.netnih.govelsevierpure.com The elution order of the resulting diastereomers can depend on the specific CDA used. nih.gov
Table 1: Comparison of Chiral HPLC Strategies for Amine Enantioseparation
| Strategy | Principle | Stationary Phase | Advantages | Considerations |
|---|---|---|---|---|
| Direct Method | Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to different retention times. | Chiral (e.g., polysaccharide-based) | Simple sample preparation; avoids potential side reactions from derivatization. | CSPs can be expensive; method development may be extensive. |
| Indirect Method | A chiral derivatizing agent (CDA) reacts with the enantiomers to form diastereomers, which are then separated. | Achiral (e.g., C18, silica) | Uses standard, less expensive columns; can enhance detection if CDA is chromophoric/fluorophoric. researchgate.net | Derivatization step adds complexity; reagent must be enantiomerically pure; reaction must proceed without racemization. nih.gov |
Direct analysis of N,1-dimethylpyrrolidin-3-amine by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical. Its high polarity and low volatility, characteristic of many amines, can result in significant peak tailing, poor resolution, and irreversible adsorption onto the GC column. mdpi.comresearchgate.net To overcome these issues, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netsemanticscholar.org
The derivatization process modifies the polar secondary amine group, reducing its polarity and increasing its volatility. researchgate.net Common approaches for preparing amine derivatives for GC-MS include acylation and carbamate (B1207046) formation. researchgate.netsemanticscholar.orgresearchgate.net Acylating reagents, such as Pentafluoropropionic Anhydride (PFPA), or chloroformates, like Propyl chloroformate, react with the secondary amine to yield stable, less polar derivatives. phenomenex.commdpi.com The use of fluorinated derivatizing agents, such as pentafluorobenzenesulfonyl chloride, is particularly advantageous as it not only improves chromatographic performance but also significantly enhances sensitivity for detectors like the electron capture detector (ECD) and provides distinct mass fragmentation patterns for MS identification. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times, superior separation efficiency, and reduced solvent consumption. mdpi.com Developing a robust UHPLC method for a polar, basic compound like N,1-dimethylpyrrolidin-3-amine dihydrochloride requires careful optimization of several key parameters.
A primary challenge is achieving adequate retention on common reversed-phase columns. One strategy is to use ion-pairing agents in the mobile phase to increase the hydrophobicity of the analyte. An alternative and often preferred approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of highly polar compounds. The mobile phase composition, particularly its pH and buffer concentration, is critical for controlling the amine's ionization state to ensure symmetrical peak shapes. mdpi.com Given that the target compound lacks a strong native chromophore, detection can be accomplished with universal detectors such as Mass Spectrometry (MS), a Charged Aerosol Detector (CAD), or an Evaporative Light Scattering Detector (ELSD).
Derivatization Strategies for Amine Analysis in Research
The aliphatic structure of N,1-dimethylpyrrolidin-3-amine means it does not possess a suitable chromophore or fluorophore for sensitive detection by UV-Vis or fluorescence detectors, respectively. sigmaaldrich.comlibretexts.org Pre-column chemical derivatization is employed to covalently attach a chromophoric or fluorophoric tag to the molecule's secondary amine group, thereby rendering it easily detectable and allowing for quantification at much lower concentrations. researchgate.net
For UV-Vis detection, reagents that introduce a highly conjugated aromatic system, such as benzoyl chloride, 4-nitrobenzoic acid, or Boc anhydride, can be used. libretexts.orgresearchgate.netgoogle.com For more sensitive fluorescence detection, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl), dansyl chloride, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are commonly utilized. researchgate.netrsc.org These reagents react with the amine to produce intensely fluorescent derivatives, enabling trace-level analysis. sigmaaldrich.com
Table 2: Selected Derivatization Reagents for Enhanced Spectroscopic Detection of Amines | Reagent | Target Functionality | Detection Method | Advantages | | :--- | :--- | :--- | :--- | | Benzoyl Chloride | Primary & Secondary Amines | UV-Vis | Readily available; introduces a strong chromophore. libretexts.org | Can also react with other nucleophiles. | | Boc Anhydride | Primary & Secondary Amines | UV-Vis (low wavelength) | Simple reaction conditions; stable derivative. google.com | Derivative has a relatively weak chromophore. | | Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence | High sensitivity; stable derivatives. nih.gov | Non-specific, can react with other functional groups. nih.gov | | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV-Vis | Fast reaction; stable derivative; high sensitivity. rsc.org | Reagent itself can interfere if not removed. researchgate.net | | NBD-F | Primary & Secondary Amines | Fluorescence | High sensitivity; good selectivity for amines. researchgate.net | Reagent can interfere with analysis. researchgate.net |
In addition to enhancing detector response, derivatization is a powerful tool for improving the fundamental chromatographic behavior of polar amines. researchgate.netsemanticscholar.org The primary objective is to mask the polar N-H group of the secondary amine, which can otherwise lead to undesirable interactions with the stationary phase, causing asymmetric peak shapes (tailing). mdpi.comresearchgate.net
For GC analysis, derivatization is aimed at increasing the analyte's volatility and thermal stability. researchgate.net Reagents that form carbamates (e.g., alkyl chloroformates) or amides (e.g., acid anhydrides) are highly effective. researchgate.netphenomenex.com These reactions replace the active hydrogen with a non-polar group, which minimizes interactions with the column and promotes efficient elution. mdpi.com
For reversed-phase HPLC, derivatization serves to decrease the analyte's polarity, thereby increasing its retention on non-polar stationary phases like C18. sigmaaldrich.com The same reagents used for spectroscopic enhancement, such as dansyl chloride or FMOC-Cl, are also effective for this purpose. libretexts.orgnih.gov By making the N,1-dimethylpyrrolidin-3-amine molecule more hydrophobic, its interaction with the stationary phase is strengthened, leading to improved retention, better resolution from other components, and more symmetrical peaks. sigmaaldrich.com
Optimization of Derivatization Protocols for Specific Analytical Methods
In the analysis of N,1-dimethylpyrrolidin-3-amine, particularly by gas chromatography (GC), derivatization is often a necessary step to improve its volatility and thermal stability, leading to better chromatographic resolution and detection. libretexts.orgjfda-online.com The presence of two amine functional groups, one tertiary and one secondary, necessitates a carefully optimized derivatization protocol. The primary goal is to convert the polar amine groups into less polar, more volatile derivatives. researchgate.net
Common derivatization strategies for amines include silylation and acylation. libretexts.org Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group. libretexts.org For N,1-dimethylpyrrolidin-3-amine, the secondary amine is the primary site for derivatization.
Optimization of a derivatization protocol involves a systematic investigation of several parameters to achieve a complete and reproducible reaction. These parameters include the choice of derivatizing reagent, reaction temperature, reaction time, and the solvent used. A design of experiments (DoE) approach can be employed to efficiently explore the effects of these variables and their interactions.
For instance, a study might compare the efficacy of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) against an acylation agent such as N-methyl-bis(trifluoroacetamide) (MBTFA). sigmaaldrich.com The optimization process would involve varying the reaction conditions to maximize the yield of the desired derivative, which is then quantified by GC-Mass Spectrometry (GC-MS). The optimal conditions are those that result in a single, sharp chromatographic peak corresponding to the derivatized compound with the expected mass spectrum.
Table 1: Illustrative Optimization Parameters for Derivatization of N,1-dimethylpyrrolidin-3-amine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Derivatizing Reagent | BSTFA + 1% TMCS | MBTFA | Pentafluorobenzoyl Chloride |
| Reaction Temperature | 60°C | 75°C | 90°C |
| Reaction Time | 30 min | 60 min | 90 min |
| Solvent | Acetonitrile | Dichloromethane | Pyridine |
This table presents a hypothetical set of conditions that would be systematically varied in an optimization study. The ideal combination would be selected based on the highest derivatization efficiency and chromatographic performance.
Titrimetric and Potentiometric Methods for Hydrochloride Salt Analysis
Non-aqueous titration is a standard and highly accurate method for the quantitative analysis of weakly basic substances like amines, especially when they are in the form of hydrochloride salts. slideshare.netgfschemicals.com This technique is preferred over aqueous titration because water can act as a weak base and compete with the analyte, leading to an indistinct endpoint. metrohm.com For this compound, this method allows for the determination of the total amine content.
The procedure typically involves dissolving a precisely weighed sample of the compound in a non-aqueous solvent, most commonly glacial acetic acid. metrohm.com This solvent provides an acidic medium that enhances the basicity of the amines. The titrant is a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. metrohm.com The reaction involves the protonation of the free amine groups by the titrant.
The endpoint of the titration can be detected either potentiometrically, using a pH electrode suitable for non-aqueous media, or with a visual indicator like crystal violet, which changes color from violet (basic) to blue-green (neutral) to yellow (acidic). The purity of the sample is then calculated based on the volume of titrant consumed.
Table 2: Representative Data from Non-Aqueous Titration of this compound
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
|---|---|---|---|
| Lot A-001 | 250.5 | 26.80 | 99.8 |
| Lot A-002 | 252.1 | 26.95 | 99.7 |
| Lot B-001 | 249.8 | 26.65 | 99.5 |
This table shows example data that would be generated from the titration of different batches of the compound, demonstrating the high precision of this method for quality control.
The acid dissociation constants (pKa values) are fundamental physicochemical properties of an ionizable compound. nih.gov For this compound, which has two basic nitrogen atoms, there will be two corresponding pKa values. Potentiometric titration is a reliable method for determining these values. dergipark.org.tr
The methodology involves dissolving the compound in a suitable solvent, typically water or a mixed solvent system, and titrating it with a standardized solution of a strong base, such as sodium hydroxide. creative-bioarray.com Throughout the titration, the pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. creative-bioarray.com
The resulting titration curve, a plot of pH versus titrant volume, will show two distinct inflection points, corresponding to the neutralization of the two amine hydrochlorides. The pH at the half-equivalence point for each step corresponds to the pKa value of that particular amine group. nih.gov The analysis of this curve provides the pKa values, which are crucial for understanding the ionization behavior of the molecule at different pH levels. dergipark.org.tr
Elemental Analysis and Thermogravimetric Analysis (TGA) in Compound Characterization
Combustion analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound (C₆H₁₆Cl₂N₂), this method is employed to verify its empirical formula and confirm the stoichiometry of the salt.
In this technique, a small, accurately weighed sample of the compound is combusted at high temperatures in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The chlorine content is typically determined by other methods, such as ion chromatography or titration after combustion and absorption in a suitable solution. From the masses of the combustion products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimental percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 38.51 | 38.45 |
| Hydrogen (H) | 8.62 | 8.68 |
| Nitrogen (N) | 14.97 | 14.91 |
| Chlorine (Cl) | 37.90 | 37.82 |
This table illustrates the expected close correlation between theoretical and experimentally determined elemental compositions, confirming the stoichiometry of the dihydrochloride salt.
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. improvedpharma.com For this compound, TGA is particularly useful for determining the presence of residual solvents or water (moisture content) and for studying desolvation processes if the compound forms hydrates or solvates. mt.com
The TGA instrument heats a small sample at a constant rate, and the sample's weight is continuously monitored. improvedpharma.com A loss of mass at temperatures below the decomposition point of the compound typically indicates the evaporation of volatile components like water or organic solvents. netzsch.com The resulting TGA curve, a plot of mass versus temperature, will show distinct steps where mass loss occurs. The percentage of mass lost in each step can be quantified, providing a precise measure of the solvent or water content. improvedpharma.com
Desolvation studies involve analyzing the temperature at which the mass loss occurs, which can provide information about the binding strength of the solvent or water molecules within the crystal lattice. This information is critical for understanding the solid-state properties and stability of the compound.
Table 4: Illustrative TGA Data for Solvent Content Analysis
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 50 - 110 | 0.5 | Loss of adsorbed water |
| 110 - 150 | 1.2 | Release of residual isopropanol |
| > 200 | > 90 | Decomposition of the compound |
This table provides a hypothetical example of TGA results, indicating the presence of both water and a residual organic solvent in a sample of this compound.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches to Synthesis of N,1-Dimethylpyrrolidin-3-amine Dihydrochloride (B599025)
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. Future research into the synthesis of N,1-dimethylpyrrolidin-3-amine dihydrochloride is expected to prioritize these principles through several key avenues.
One promising area is the exploration of biocatalysis . The use of enzymes, such as transaminases, could offer highly selective and efficient routes to chiral amines like the N,1-dimethylpyrrolidin-3-amine core structure. alfa-chemistry.com Engineered enzymes can operate under mild conditions (ambient temperature and pressure in aqueous media), significantly reducing energy consumption and the need for hazardous reagents and solvents. nih.govacs.org Recent advancements have demonstrated the use of engineered cytochrome P411 variants for the synthesis of chiral pyrrolidines via intramolecular C-H amination, a strategy that could be adapted for this target molecule. nih.gov
The replacement of conventional volatile organic solvents with more environmentally benign alternatives is another critical focus. Research could investigate the use of ionic liquids, deep eutectic solvents, or even water as reaction media. mdpi.com These solvents not only reduce pollution but can also influence reaction rates and selectivities in favorable ways.
Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction times, often leading to higher yields and purities with reduced energy consumption. researchgate.net The application of MAOS to the key bond-forming steps in the synthesis of N,1-dimethylpyrrolidin-3-amine could streamline its production, making it a more accessible building block.
| Parameter | Traditional Synthesis | Potential Green Synthesis Approach |
| Catalyst | Homogeneous metal catalysts | Biocatalysts (e.g., engineered enzymes) nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) researchgate.net |
| Atom Economy | Often involves protecting groups | Potentially fewer steps, higher atom economy |
| Waste Generation | Significant solvent and reagent waste | Reduced waste, biodegradable byproducts |
Integration with Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing, providing numerous advantages, particularly for the synthesis of pharmaceutical intermediates and fine chemicals. mdpi.comnih.govbeilstein-journals.org The integration of flow chemistry for the synthesis of this compound could revolutionize its production.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.gov The small reactor volumes inherent in flow systems minimize the risk associated with handling reactive intermediates. acs.org
A key advantage of flow chemistry is its scalability . A process optimized on a laboratory-scale flow reactor can often be scaled up for industrial production by simply extending the operation time or by using parallel reactor lines, bypassing the complex and often problematic re-optimization required for batch processes. mdpi.com This makes it an attractive strategy for producing compounds on demand.
Moreover, flow chemistry enables the seamless integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated process. alfa-chemistry.com This "end-to-end" approach can significantly reduce manufacturing time, cost, and manual labor. The industrial synthesis of pyrrolidine (B122466) itself often utilizes continuous tube reactors, setting a precedent for its derivatives. thieme-connect.com
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Process Mode | Discontinuous, step-wise | Continuous, integrated alfa-chemistry.com |
| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient, superior control nih.gov |
| Safety | Higher risk with large volumes | Inherently safer with small volumes nih.gov |
| Scalability | Requires re-optimization for scale-up | Linear scalability by time or parallelization mdpi.com |
| Reproducibility | Can vary between batches | High consistency and product quality nih.gov |
| Footprint | Large reactor vessels required | Compact, smaller equipment footprint |
Application in High-Throughput Screening for Novel Chemical Reactivity
High-throughput screening (HTS) is a cornerstone of modern drug discovery and catalyst development, allowing for the rapid evaluation of thousands of compounds or reaction conditions. researchgate.net The unique structural and stereochemical properties of this compound make it an attractive candidate for inclusion in HTS campaigns to discover novel chemical reactivity and bioactive molecules.
As a chiral amine, this compound can be used as a building block in the combinatorial synthesis of large compound libraries. nih.gov The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. acs.orgresearchgate.net By incorporating N,1-dimethylpyrrolidin-3-amine into library design, researchers can efficiently explore a vast chemical space to identify novel hits for various biological targets. nih.gov Encoded library technologies, for instance, have been successfully used with pyrrolidine-based libraries to identify potent enzyme inhibitors. nih.gov
Furthermore, N,1-dimethylpyrrolidin-3-amine and its derivatives can be screened as organocatalysts . Chiral amines are known to catalyze a wide range of asymmetric transformations. acs.org HTS platforms can be employed to rapidly test the catalytic activity of this compound in various reactions, such as aldol or Michael additions, potentially uncovering new and efficient catalytic systems. acs.org The development of novel HTS assays, including fluorescence-based and circular dichroism methods, facilitates the rapid determination of both yield and enantiomeric excess, which is crucial for screening chiral catalysts. mdpi.comresearchgate.net
| HTS Application Area | Role of this compound | Potential Discovery |
| Drug Discovery | Chiral scaffold for combinatorial libraries nih.govnih.gov | Novel bioactive compounds, enzyme inhibitors |
| Catalyst Development | Candidate for asymmetric organocatalyst screening acs.org | New catalytic reactions, improved enantioselectivity |
| Reaction Optimization | Component in multi-component reaction screening | Novel synthetic methodologies, optimized reaction conditions |
| Materials Science | Monomer unit in polymer library synthesis | New materials with unique properties |
Exploration of Novel Derivatization Strategies for Advanced Materials and Catalysts
The functional groups present in this compound—a secondary amine within the ring, a tertiary exocyclic amine, and a chiral center—provide a versatile platform for derivatization. Future research will likely focus on leveraging this structural richness to create advanced materials and novel catalysts.
In the realm of catalysis , the pyrrolidine motif is a well-established scaffold for highly effective organocatalysts, such as proline and its derivatives. nih.govnih.gov Derivatization of the N1-methyl group or the 3-amino group could lead to a new class of bifunctional catalysts. For example, introducing hydrogen-bond donor groups could create catalysts capable of activating substrates through multiple interaction modes, enhancing both reactivity and stereoselectivity in asymmetric reactions. researchgate.net
Another promising direction is the synthesis of pyrrolidinium-based ionic liquids . alfa-chemistry.commdpi.com By quaternizing one or both nitrogen atoms, novel ionic liquids with unique physicochemical properties can be generated. These materials can serve as green solvents, electrolytes in electrochemical devices, or as catalysts themselves. alfa-chemistry.comionike.com The chirality of the parent molecule could lead to chiral ionic liquids, which are of great interest for asymmetric synthesis and chiral separations.
In materials science , N,1-dimethylpyrrolidin-3-amine can be incorporated as a monomer or a functionalizing agent into polymers. nih.gov The resulting materials could possess unique properties, such as specific ligand-binding capabilities or catalytic activity. For instance, pyrrolidine-functionalized resins have been developed as heterogeneous catalysts for aqueous reactions, offering the benefits of easy separation and recyclability. mdpi.com The introduction of this specific diamine structure could lead to polymers with applications in areas such as gene delivery, where cationic polymers are used to complex with DNA. nih.gov
| Derivatization Strategy | Resulting Product Class | Potential Application |
| Modification of N1 and/or C3-amine | Bifunctional Organocatalysts researchgate.net | Asymmetric synthesis (e.g., aldol, Michael reactions) |
| Quaternization of nitrogen atoms | Pyrrolidinium Ionic Liquids alfa-chemistry.commdpi.com | Green solvents, electrolytes, phase-transfer catalysts |
| Incorporation into polymer backbone | Functionalized Polymers nih.gov | Heterogeneous catalysis, drug/gene delivery, chiral stationary phases |
| Coordination to metal centers | Chiral Ligands | Asymmetric metal catalysis |
Q & A
Q. What are the recommended methods for synthesizing N,1-dimethylpyrrolidin-3-amine dihydrochloride in a laboratory setting?
Category : Synthesis Optimization Answer : Synthesis typically involves alkylation of pyrrolidin-3-amine derivatives followed by dimethylation and subsequent dihydrochloride salt formation. Key steps include:
- Alkylation : React pyrrolidin-3-amine with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl groups .
- Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.
- Purification : Use recrystallization from ethanol/water mixtures to achieve high purity (>95%). Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) .
Q. How can researchers confirm the structural identity and purity of this compound?
Category : Analytical Characterization Answer :
- NMR Spectroscopy : H and C NMR are critical. For example, the methyl groups on the pyrrolidine ring appear as singlets at δ ~2.3–2.5 ppm in H NMR, while the amine protons may show broad peaks due to HCl coordination .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display a molecular ion peak at m/z corresponding to [M-Cl] (calculated m/z: 129.1 for C₆H₁₄N₂) .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% by area normalization) .
Q. What are the key stability considerations for storing and handling this compound?
Category : Stability and Storage Answer :
- Hygroscopicity : The dihydrochloride salt is hygroscopic. Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent moisture absorption .
- Light Sensitivity : Protect from prolonged UV exposure, as tertiary amines can degrade via photolytic pathways. Use amber glass vials for long-term storage .
- Solution Stability : Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C. For extended use, lyophilize and reconstitute fresh .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound against multidrug-resistant pathogens?
Category : Biological Activity Testing Answer :
- In Vitro Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against P. aeruginosa or S. aureus. Prepare serial dilutions (0.5–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
- Time-Kill Studies : Assess bactericidal activity by sampling at 0, 2, 4, 8, and 24 hours post-exposure. Compare with positive controls (e.g., ciprofloxacin) .
- In Vivo Models : Use murine burn wound infection models. Apply the compound topically (1–2% w/v in saline) and quantify bacterial load in eschar tissue via colony-forming unit (CFU) counts .
Q. What strategies are effective in resolving discrepancies between in vitro cytotoxicity and in vivo toxicity profiles?
Category : Toxicity Profiling Answer :
- Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) on treated cell lines (e.g., HEK293 or HepG2) to identify off-target pathways. Compare with in vivo histopathology data from rodent models .
- Metabolite Identification : Use LC-MS/MS to characterize hepatic metabolites. For example, N-oxide derivatives may explain reduced toxicity in vivo due to faster clearance .
- Dose Escalation : Conduct subacute toxicity studies (OECD 407) with graded doses (10–200 mg/kg/day) to identify no-observed-adverse-effect levels (NOAEL) .
Q. What analytical approaches are recommended for characterizing degradation products under forced conditions?
Category : Degradation Chemistry Answer :
- Forced Degradation : Expose the compound to heat (80°C, 72 hours), acidic (0.1 M HCl, 24 hours), and oxidative (3% H₂O₂, 24 hours) conditions .
- LC-HRMS : Use a Q-TOF mass spectrometer with a HILIC column to separate polar degradation products. Key degradants may include:
- N-Demethylated derivatives (mass shift: −14 Da).
- Ring-opened aldehydes (e.g., 3-aminobutanal derivatives) via Hofmann elimination .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
